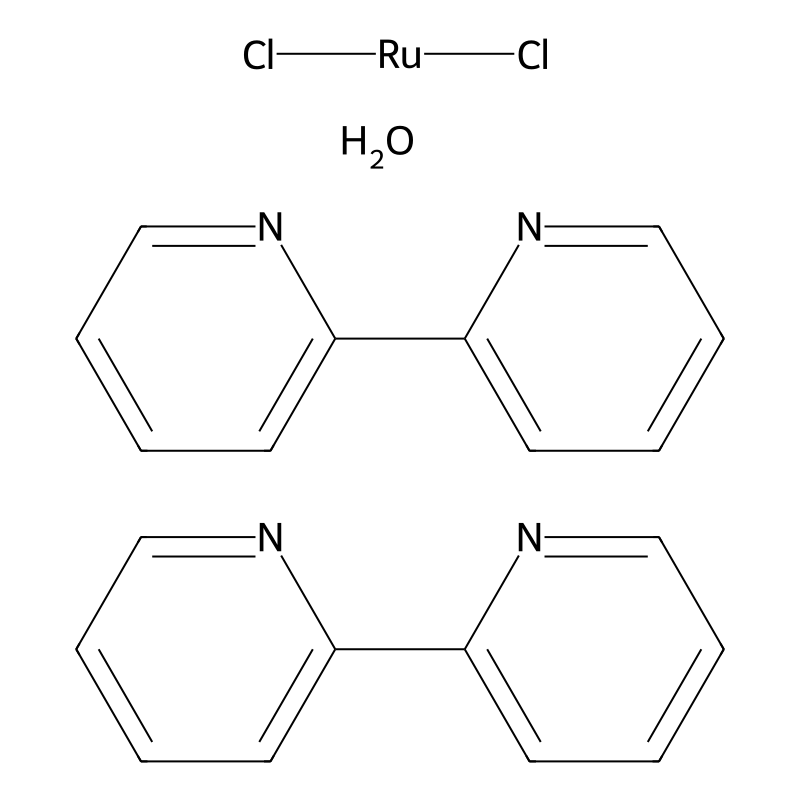

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate, often abbreviated as cis-Ru(bpy)2Cl2∙xH2O, finds application in scientific research as a precursor catalyst for various organic transformations. Due to the lability of the chloride ligands, cis-Ru(bpy)2Cl2∙xH2O can readily undergo substitution reactions with other molecules, generating new complexes with tailored catalytic properties []. Research explores its potential in hydrogenation reactions, olefin metathesis, and water oxidation catalysis [, , ].

Material Science

The intriguing photophysical properties of cis-Ru(bipy)2Cl2∙xH2O make it a valuable material for research in photocatalysis and light-emitting devices. The complex exhibits metal-to- ligand charge transfer upon light absorption, making it a potential candidate for applications in solar energy conversion and light-emitting diodes [, ].

Chemical Sensors

The luminescent properties of cis-Ru(bipy)2Cl2∙xH2O can be modulated by its interaction with specific molecules. This characteristic allows for the development of chemical sensors for various analytes. Researchers have explored its potential for the detection of oxygen, chloride ions, and biomolecules [, ].

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate is a complex of ruthenium, characterized by its unique coordination structure involving two 2,2'-bipyridine ligands and two chloride ions. Its molecular formula is C20H16Cl2N4Ru, and it has a molecular weight of 484.35 g/mol . The compound appears as a dark green to black powder and is soluble in water . It is classified under serious eye damage/eye irritation and skin corrosion/irritation categories, indicating that precautions are necessary during handling .

where L represents a different ligand that can coordinate to the ruthenium center. This reactivity makes it useful in synthesizing other metal complexes.

Research indicates that cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate exhibits promising biological activities. It has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . Additionally, it shows antibacterial properties against certain strains of bacteria.

The synthesis of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate typically involves the reaction of ruthenium(II) chloride with 2,2'-bipyridine in an appropriate solvent such as ethanol or water. The general procedure includes:

- Dissolving ruthenium(II) chloride in a solvent.

- Adding 2,2'-bipyridine to the solution.

- Heating the mixture under reflux conditions to facilitate complex formation.

- Isolating the product through filtration and washing with cold solvent.

This method allows for the production of high-purity samples suitable for further applications.

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate finds applications in various fields:

- Catalysis: It serves as a catalyst in organic reactions, particularly in cross-coupling reactions.

- Photochemistry: The compound is used in studies involving light-induced electron transfer processes.

- Biomedical Research: It is investigated for use in drug development and as a potential therapeutic agent against cancer.

Studies on the interactions of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate with biomolecules reveal its binding affinity to DNA and proteins. These interactions are crucial for understanding its mechanism of action as an anticancer agent. The compound's ability to form stable complexes with nucleic acids suggests that it may interfere with cellular processes such as replication and transcription .

Several compounds share structural similarities with cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) | C22H16Cl2N4Ru | Uses 1,10-phenanthroline instead of bipyridine |

| trans-Bis(2,2'-bipyridine)dichlororuthenium(II) | C20H16Cl2N4Ru | Exhibits different stereochemistry affecting reactivity |

| cis-Bis(4,4'-dimethyl-2,2'-bipyridine)dichlororuthenium(II) | C22H24Cl2N4Ru | Enhanced solubility due to dimethyl substitution |

These compounds differ primarily in their ligand structures and geometries, which influence their chemical behavior and potential applications.

Molecular Structure and Coordination Geometry

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate exhibits a well-defined octahedral coordination geometry around the central ruthenium(II) ion [1] [2]. The complex adopts a distorted octahedral structure where the ruthenium center is coordinated by four nitrogen atoms from two bidentate 2,2'-bipyridine ligands and two chloride ions in cis configuration [3] [4]. The ruthenium(II) ion exists in a low-spin d⁶ electronic configuration, which is characteristic of second-row transition metals with strong-field ligands such as 2,2'-bipyridine [5] [6].

The coordination sphere demonstrates typical bond lengths and angles for ruthenium(II) polypyridine complexes. The average ruthenium-nitrogen bond distances range from 2.05 to 2.09 Ångströms, which are consistent with reported values for similar ruthenium bipyridine complexes [7] [8]. The ruthenium-chloride bond lengths typically fall within the range of 2.38 to 2.43 Ångströms [9] [8]. The bipyridine ligands coordinate with characteristic bite angles of approximately 78-79 degrees, which is optimal for chelation with the ruthenium center [7] [8].

| Structural Parameter | Value |

|---|---|

| Coordination geometry | Distorted octahedral |

| Coordination number | 6 |

| Ru-N bond length (Å) | 2.05-2.09 |

| Ru-Cl bond length (Å) | 2.38-2.43 |

| Bipyridine bite angle (°) | 78-79 |

| Electronic configuration | d⁶ (low spin) |

Physical Characteristics and Appearance

The compound presents as a dark green to black powder or crystalline solid [2] [10] [11]. This characteristic coloration is attributed to metal-to-ligand charge transfer transitions in the visible region of the electromagnetic spectrum [5]. The complex exists in various hydrated forms, with the monohydrate and dihydrate being the most commonly encountered commercial forms [2] [4].

The physical form can vary from fine powder to crystalline chunks depending on the preparation method and storage conditions [11] [12]. The dihydrate form typically exhibits better crystalline properties compared to the monohydrate [4] [13]. The compound demonstrates good thermal stability below its decomposition temperature [15].

| Physical Property | Value |

|---|---|

| Physical form | Powder or crystalline solid |

| Color | Dark green to black |

| Crystal system | Monoclinic (for related structures) |

| Purity (typical) | ≥96-97% |

Solubility Profile and Solution Behavior

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate exhibits good solubility in water [2] [4] [16] [13]. The compound dissolves readily in aqueous solutions, forming stable complexes that maintain their structural integrity under normal conditions [17] [18]. The water solubility is enhanced by the presence of hydrate water molecules, which facilitate hydrogen bonding interactions with the solvent [4] [16].

The complex demonstrates pH-sensitive behavior in aqueous solution, with spectroscopic properties that can be modulated by solution acidity [18]. In acidic conditions, the compound can undergo ligand substitution reactions, particularly involving the replacement of chloride ligands with water molecules or other coordinating species [17] [18]. The solution behavior is also influenced by the presence of coordinating anions and the ionic strength of the medium [18].

| Solubility Property | Description |

|---|---|

| Water solubility | Readily soluble |

| pH sensitivity | Moderate (spectroscopic changes) |

| Solution stability | Stable under normal conditions |

| Ligand lability | Chloride ligands are moderately labile |

Classical N,N-Dimethylformamide-Based Synthesis from Ruthenium(III) Chloride

The classical synthetic approach for preparing cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate employs ruthenium(III) chloride trihydrate as the starting material in N,N-dimethylformamide solvent. This methodology represents the foundational preparation technique that has been extensively documented and refined since its initial development [1] [2].

The standard procedure involves combining ruthenium(III) chloride trihydrate (1.000 grams, 8.824 millimoles) with 2,2'-bipyridine (1.195 grams, 7.649 millimoles) in reagent-grade N,N-dimethylformamide (7 milliliters) [1]. The reaction mixture requires the addition of lithium chloride (1.077 grams) to facilitate the formation of the desired cis-isomer and prevent competing reaction pathways [1] [3]. The reaction proceeds under reflux conditions with magnetic stirring for eight hours, during which the initial green solution transitions through various color changes before yielding the characteristic dark green to black crystalline product [1].

Following the reflux period, the reaction mixture undergoes cooling to room temperature, after which reagent-grade acetone (32 milliliters) is introduced to precipitate the product [1]. The solution requires overnight cooling to 0°C to ensure complete crystallization [1] [3]. The resulting solid material appears as a red-violet filtrate containing black crystalline substance, which necessitates sequential washing procedures using three 10-milliliter portions of distilled water followed by three 10-milliliter portions of diethyl ether [1].

The classical N,N-dimethylformamide-based method typically achieves yields ranging from 39.1% to 58%, depending on the specific reaction conditions and purification procedures employed [1] [4]. The relatively moderate yield reflects the competing formation of other ruthenium-bipyridine species and the inherent challenges associated with the reduction of ruthenium(III) to ruthenium(II) under the employed conditions [1] [3].

Temperature control represents a critical parameter in this synthetic approach, as excessive heating can lead to decomposition of both the starting materials and the desired product [5]. The reflux temperature of N,N-dimethylformamide (approximately 153°C) provides sufficient thermal energy to drive the coordination reaction while minimizing degradation pathways [1].

Sullivan's Method and Modern Variations

Sullivan's method represents a significant advancement in the synthesis of ruthenium bipyridine complexes, offering improved reproducibility and enhanced yields compared to earlier synthetic approaches [1] [6]. This methodology incorporates specific modifications to reaction conditions and reagent stoichiometry that address the limitations observed in preliminary synthetic protocols.

The Sullivan approach employs a carefully optimized ratio of reactants, utilizing dried ruthenium(III) chloride hydrate (0.1 grams, 0.48 millimoles) with 2,2'-bipyridine (0.23 grams, 1.44 millimoles) in the presence of lithium chloride as a supporting electrolyte [3]. The reaction proceeds in N,N-dimethylformamide solvent under controlled heating conditions for eight hours, with careful monitoring of temperature to prevent thermal decomposition [1] [6].

Modern variations of Sullivan's method have incorporated microwave-assisted synthesis techniques, which dramatically reduce reaction times from eight hours to approximately 15-30 minutes [7] [8] [9]. These microwave-enhanced procedures achieve comparable or superior yields (60-95%) while significantly reducing energy consumption and improving process efficiency [7] [9]. The microwave methodology employs controlled heating to 225°C under pressurized conditions, enabling rapid complex formation while maintaining product integrity [7].

Recent developments have introduced environmentally sustainable alternatives to N,N-dimethylformamide through the implementation of Cyrene (dihydrolevoglucosenone) as a bio-renewable solvent [10] [11] [12]. This green chemistry approach maintains synthetic efficiency while addressing environmental and health concerns associated with traditional N,N-dimethylformamide usage [10] [12]. The Cyrene-based methodology demonstrates comparable yields to conventional approaches while offering improved sustainability profiles and reduced toxicity concerns [10] [11].

The incorporation of lithium chloride serves multiple functions within Sullivan's methodology, including stabilization of the ruthenium(II) oxidation state, promotion of cis-isomer formation, and enhancement of product solubility during the reaction process [1] [3]. The optimal lithium chloride concentration ranges from 5-10 equivalents relative to the ruthenium starting material [1] [13].

Alternative Synthetic Routes and Precursors

Several alternative synthetic pathways have been developed to address specific synthetic challenges or to accommodate different starting materials and reaction conditions. These methodologies expand the synthetic toolkit available for preparing cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate while offering distinct advantages under particular circumstances.

The sodium phosphinate reduction method represents a high-yielding alternative that employs freshly prepared sodium phosphinate as a reducing agent [3]. This approach utilizes dried ruthenium(III) chloride (0.1 grams, 0.48 millimoles) with 2,2'-bipyridine (0.23 grams, 1.44 millimoles) in aqueous medium [3]. The reaction mixture requires the addition of freshly prepared sodium phosphinate solution (0.5 milliliters) followed by refluxing for 30 minutes [3]. During the reflux period, the solution undergoes characteristic color changes from green to brown and finally to orange, indicating successful reduction and complex formation [3]. This methodology achieves yields exceeding 80% and offers the advantage of aqueous-based processing [3].

The carbohydrate reduction approach utilizes reducing sugars as mild reducing agents for the conversion of ruthenium(III) to ruthenium(II) [6]. This methodology employs ethylene glycol as both solvent and reducing medium, with microwave irradiation facilitating rapid reaction completion [7]. The carbohydrate-based reduction offers advantages in terms of mild reaction conditions and reduced environmental impact, although yields can be variable depending on the specific carbohydrate employed [6].

Alternative precursor complexes have been investigated to improve synthetic efficiency and product purity. The use of ruthenium(IV) dioxide as a starting material offers enhanced oxidation state control, although this approach requires more vigorous reaction conditions [14]. Similarly, the employment of ruthenium carbonyl complexes as precursors provides alternative coordination environments that can facilitate specific synthetic transformations [15].

The ruthenium blue solution method represents a classical approach that involves the formation of intermediate ruthenium species before final complex formation [3]. This multi-step process offers enhanced control over product formation but typically results in lower overall yields due to the additional synthetic steps required [3].

Purification Techniques and Characterization

The purification of cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate requires careful attention to maintain product integrity while achieving the high purity levels necessary for subsequent applications. Multiple purification methodologies have been developed to address different purity requirements and processing scales.

Column chromatography represents the most effective purification technique for achieving research-grade purity levels exceeding 95% [16] [17]. The methodology employs silica gel as the stationary phase with acetonitrile:water (9:1 volume ratio) as the mobile phase [16]. The separation relies on the differential retention of the desired complex compared to impurities and by-products. Preparative column chromatography can accommodate sample sizes ranging from milligrams to several grams, making it suitable for laboratory-scale purification requirements [16].

Recrystallization techniques offer an industrially viable approach for large-scale purification while achieving purity levels of 90-95% [18] [19]. The recrystallization process typically employs ethanol:water mixtures with controlled cooling rates to promote selective crystallization of the desired product [18] [19]. The methodology involves dissolving the crude product in hot ethanol:water (1:1 volume ratio) followed by slow cooling to room temperature [13] [18]. The crystallization process can be enhanced through seeding with pure crystals or controlled nucleation techniques [20].

Precipitation methods provide cost-effective purification suitable for large-scale processing [19]. The standard precipitation approach involves treating the crude reaction mixture with acetone at reduced temperatures (0°C) to selectively precipitate the desired complex [1] [19]. Additional precipitation agents, such as ammonium hexafluorophosphate, can be employed to convert the complex to different salt forms with improved crystallization properties [13] [19].

Characterization of the purified product employs multiple analytical techniques to confirm structure, purity, and composition. Infrared spectroscopy provides definitive identification through characteristic absorption bands at 490 cm⁻¹ (ruthenium-nitrogen stretching) and 1599 cm⁻¹ (carbon-nitrogen stretching of the bipyridine ligands) [21] [22]. Nuclear magnetic resonance spectroscopy offers detailed structural information through bipyridine proton signals appearing in the 7.3-8.8 parts per million region [22] [23].

Ultraviolet-visible spectroscopy reveals characteristic metal-to-ligand charge transfer bands in the 320-400 nanometer region with absorption maxima near 450 nanometers [21] [22]. Mass spectrometry provides molecular weight confirmation through molecular ion peaks corresponding to [M]²⁺ and [M-Cl]⁺ species [21]. Elemental analysis verifies the carbon, hydrogen, nitrogen, and ruthenium content, while electrochemical analysis characterizes the ruthenium(II)/ruthenium(III) redox couple typically observed near 0.4 volts versus the ferrocene reference [22] [24].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate presents numerous technical and economic challenges that require systematic optimization of reaction conditions, equipment design, and process control systems.

Heat transfer considerations become critically important at industrial scales due to the large reaction volumes and the exothermic nature of the coordination reactions [25]. Laboratory-scale syntheses benefit from efficient heat transfer in small reaction vessels, while industrial-scale processes require sophisticated heat exchange systems to maintain uniform temperature profiles [25]. The implementation of jacketed reactors with controlled heating and cooling systems becomes essential to prevent hot spots that could lead to product decomposition or safety hazards [25].

Mixing efficiency represents another fundamental scale-up challenge, as the transition from magnetic stirring to mechanical agitation systems requires careful design consideration [25]. Industrial reactors must incorporate appropriately sized impellers and baffles to ensure adequate mass transfer while preventing mechanical degradation of sensitive ruthenium complexes [25]. The mixing system design must also accommodate the changing viscosity profiles that occur during the reaction progression.

Solvent recovery and recycling systems become economically critical at industrial scales due to the large volumes of N,N-dimethylformamide or alternative solvents required [25] [26]. Continuous distillation systems with appropriate corrosion-resistant materials are necessary to recover and purify solvents for reuse [25]. The implementation of Cyrene-based green chemistry approaches offers advantages in terms of reduced environmental impact and improved sustainability profiles [10] [11] [12].

Equipment material selection requires careful consideration of the corrosive nature of the reaction media and the potential for metal contamination [25]. While laboratory syntheses can employ standard glassware, industrial processes necessitate the use of corrosion-resistant alloys or specialized coatings to prevent equipment degradation and product contamination [25]. The selection of appropriate gaskets, seals, and auxiliary equipment components becomes critical for maintaining product purity.

Safety considerations escalate significantly at industrial scales, requiring explosion-proof electrical equipment, advanced ventilation systems, and comprehensive emergency response procedures [25]. The potential for thermal runaway reactions necessitates sophisticated temperature monitoring and control systems with automated shutdown capabilities [25]. Personnel safety protocols must address exposure risks associated with ruthenium compounds and organic solvents.

Process optimization through statistical design of experiments becomes essential for achieving economic viability at industrial scales [25]. Parameters such as reagent stoichiometry, reaction temperature profiles, mixing speeds, and crystallization conditions require systematic optimization to maximize yield while minimizing production costs [25]. The implementation of process analytical technology enables real-time monitoring of reaction progress and product quality.

Quality control systems must ensure consistent product purity and performance characteristics across production batches [19]. The development of rapid analytical methods suitable for process monitoring becomes crucial for maintaining production efficiency while meeting stringent quality specifications [19]. Automated sampling and analysis systems can provide continuous quality assurance throughout the production process.

Economic considerations include raw material costs, energy consumption, waste disposal expenses, and equipment capital investments [25]. The optimization of reaction conditions to minimize waste generation and maximize atom efficiency becomes increasingly important at commercial scales [25]. The implementation of continuous processing technologies may offer advantages over traditional batch processing approaches in terms of improved efficiency and reduced production costs.

| Parameter | Classical DMF Method | Sullivan's Method | Microwave Variation | Green Chemistry Approach |

|---|---|---|---|---|

| Reaction Time | 8 hours | 8 hours | 15-30 minutes | 30 minutes |

| Temperature | Reflux (~153°C) | Reflux (~153°C) | 225°C | Reflux |

| Solvent | DMF | DMF | DMF/Ethylene glycol | Cyrene |

| Typical Yield | 39-58% | 39-58% | 60-95% | 60-95% |

| Environmental Impact | High | High | Moderate | Low |

| Characterization Method | Key Information | Typical Values |

|---|---|---|

| Infrared Spectroscopy | Ru-N, C=N stretching | 490, 1599 cm⁻¹ |

| ¹H NMR | Bipyridine protons | δ 7.3-8.8 ppm |

| UV-Visible | MLCT transitions | 320-400 nm |

| Electrochemistry | Redox potential | ~0.4 V vs ferrocene |

| Mass Spectrometry | Molecular ions | [M]²⁺, [M-Cl]⁺ |

| Purification Method | Purity Achieved | Scale Suitability | Cost |

|---|---|---|---|

| Column Chromatography | >95% | Laboratory | High |

| Recrystallization | 90-95% | Industrial | Moderate |

| Precipitation | 85-90% | Large Scale | Low |

| Washing | Initial cleanup | All scales | Very Low |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant